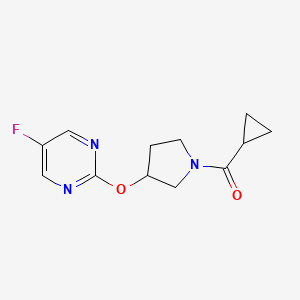

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWUKCNTTSTXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: : Synthesis of 5-fluoropyrimidin-2-ol

Reagents: : 5-Fluoropyrimidine, sodium hydroxide, water.

Conditions: : Reflux reaction, followed by neutralization and extraction.

Step 2: : Preparation of 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine

Reagents: : 5-Fluoropyrimidin-2-ol, pyrrolidine, potassium carbonate.

Conditions: : Room temperature, solvent-free conditions, stirring.

Step 3: : Formation of Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Reagents: : 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine, cyclopropylcarbonyl chloride, triethylamine.

Conditions: : Dry dichloromethane as solvent, low temperature (0-5°C), slow addition of reagents.

Industrial Production Methods

Industrial production typically involves the optimization of the above synthetic routes for scale-up, with particular attention to reaction yields, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Reduction: : Reduction can affect the carbonyl group, possibly reducing it to an alcohol.

Substitution: : The fluoropyrimidine moiety can participate in substitution reactions, altering the functional groups attached to it.

Common Reagents and Conditions

Oxidation: : Reagents like chromium trioxide, potassium permanganate.

Reduction: : Reagents like lithium aluminum hydride, sodium borohydride.

Substitution: : Halogenation agents, nucleophiles like amines or alcohols.

Major Products

Oxidation Products: : Oxidized derivatives with higher oxidation states.

Reduction Products: : Reduced derivatives, mainly alcohols.

Substitution Products: : Various substituted pyrrolidine or fluoropyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block for more complex molecules in organic synthesis.

Biology

Research into its interactions with biological macromolecules such as proteins and nucleic acids to understand its binding and activity profiles.

Medicine

Investigated for its potential as a pharmacological agent in treating various conditions, possibly including antiviral, anticancer, and anti-inflammatory activities.

Industry

Mechanism of Action

The compound’s mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the fluoropyrimidine moiety are likely crucial in binding to these targets, altering their activity or function. These interactions can modulate various biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Heterocyclic Core: The target compound uses a pyrimidine ring, whereas the PDB ligand () employs a purine system. Compound 7a () substitutes pyrimidine with thiophene, which alters electronic properties and may reduce DNA-targeting efficacy compared to fluorinated pyrimidines .

Substituent Effects: The 5-fluoropyrimidinyloxy group in the target compound introduces electron-withdrawing effects, enhancing hydrogen bonding and metabolic stability. In contrast, the tBDMS group in the catalog compound () serves as a protective moiety for synthetic intermediates . The cyclopropyl methanone group in both the target compound and PDB ligand improves rigidity, but the PDB ligand’s additional ethyl and methyl groups may enhance hydrophobic interactions .

Linker Groups: The oxy linker in the target compound vs. the amino linker in the PDB ligand affects conformational flexibility.

Research Findings and Hypotheses

- Synthetic Routes: Methods described in for thiophene-based methanones (e.g., malononitrile or cyanoacetate use) may apply to synthesizing the target compound’s pyrimidine analogs .

- Commercial Viability : Catalog compounds () highlight the availability of fluorinated pyrrolidine derivatives, suggesting the target compound could be synthesized at scale .

Biological Activity

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Common Name : this compound

- CAS Number : 2034317-95-6

- Molecular Formula : C₁₂H₁₄FN₃O₂

- Molecular Weight : 251.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The compound is believed to inhibit key enzymes or receptors, which modulates various signaling pathways critical for cellular function and disease progression.

Target Pathways

- Mitochondrial TCA Cycle : The compound has been shown to target the mitochondrial tricarboxylic acid (TCA) cycle, a crucial pathway for energy metabolism.

- Cellular Signaling Pathways : It interacts with pathways that regulate apoptosis and cell proliferation, indicating potential applications in cancer therapy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.85 | Induction of apoptosis via ROS generation |

| MCF7 (Breast) | 1.81 | Cell cycle arrest in G2/M phase |

| SKOV3 (Ovary) | 3.32 | Inhibition of tubulin polymerization |

The compound has shown significant anti-proliferative effects across multiple cancer types, including hormone-resistant prostate cancer and hepatocellular carcinoma .

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves:

- Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.

- Cell Cycle Arrest : The compound causes arrest at the G2/M phase, disrupting normal cell division and promoting cell death .

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

- Study on A549 Cells : Treatment with the compound resulted in significant morphological changes and increased apoptosis markers, confirming its potential as an anticancer agent.

- Combination Therapy : In combination with other chemotherapeutics, this compound has been shown to enhance overall efficacy and reduce resistance mechanisms in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.